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Compound of Interest

Compound Name: 2-Bromo-1-furan-2-yl-ethanone

Cat. No.: B057236

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the compound 2-Bromo-1-furan-2-yl-ethanone (CAS No. 15109-94-1). The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, presented in a clear and structured format for easy reference and comparison. This
guide also includes detailed experimental protocols for the acquisition of such spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 3C NMR data for 2-Bromo-1-furan-2-yl-

ethanone are summarized below.

'H NMR Data

Table 1: *H NMR Spectroscopic Data for 2-Bromo-1-furan-2-yl-ethanone
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Coupling

Chemical Shift L Number of .

Multiplicity Constant (J) Assignment
(6) ppm Protons

Hz

7.65 S - 1H H-5 (furan)
7.34 d 3.6 1H H-3 (furan)
6.60-6.61 m - 1H H-4 (furan)
4.33 S - 2H -CH2Br

13C NMR Data

Table 2: 3C NMR Spectroscopic Data for 2-Bromo-1-furan-2-yl-ethanone

Chemical Shift (8) ppm Assighment
180.3 C=0

150.3 C-2 (furan)
127.3 C-5 (furan)
119.1 C-3 (furan)
112.8 C-4 (furan)
30.0 -CH2Br

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. While a full spectrum is best for analysis, the

characteristic absorption bands for 2-Bromo-1-furan-2-yl-ethanone are expected in the

following regions.

Table 3: Characteristic IR Absorption Bands for 2-Bromo-1-furan-2-yl-ethanone (Predicted)
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Wavenumber (cm~?) Functional Group
~3100 C-H stretch (furan)
~1680 C=0 stretch (ketone)
~1570, ~1470 C=C stretch (furan ring)
~1280 C-O-C stretch (furan)
~600 C-Br stretch

Note: The exact peak values can vary slightly depending on the sample preparation and the
spectrometer used.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Table 4. Mass Spectrometry Data for 2-Bromo-1-furan-2-yl-ethanone

mlz Interpretation

[M]*, Molecular ion peak (presence of Br

188/190 isotopes)
109 [M - Br]*
95 [C4HsO-COJ*
&7 [CaH30]*

Note: The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern
with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.
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NMR Spectroscopy

A sample of 2-Bromo-1-furan-2-yl-ethanone (typically 5-10 mg for *H, 20-50 mg for 3C) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs), in
a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
For a solid sample, a small amount of 2-Bromo-1-furan-2-yl-ethanone is dissolved in a
volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt
plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The
spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small
amount of the sample with dry KBr powder and pressing it into a thin disk.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization
(El) at 70 eV. The sample is introduced into the ion source, where it is vaporized and
bombarded with a beam of electrons to form positively charged ions. These ions are then
accelerated and separated based on their mass-to-charge ratio (m/z).

Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of 2-Bromo-1-furan-2-yl-
ethanone is illustrated in the diagram below.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-furan-2-yl-
ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057236#spectroscopic-data-of-2-bromo-1-furan-2-yl-
ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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